(1S,3R)-3-Hydroxycyclopentyl acetate is an organic compound characterized by a cyclopentane ring that features a hydroxyl group and an acetate ester. Its unique stereochemistry and functional groups contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds.
(1S,3R)-3-Hydroxycyclopentyl acetate can be sourced from various chemical suppliers and is classified as an organic compound. It falls under the category of cyclopentane derivatives, which are known for their diverse applications in pharmaceuticals and fine chemicals. The compound is also recognized for its role in synthetic organic chemistry as a building block for more complex molecules.
The synthesis of (1S,3R)-3-hydroxycyclopentyl acetate can be achieved through several methods. One efficient route involves using L-aspartic acid as a starting material. This method includes hydrogenation, hydrolysis, and cyclization steps to yield the target compound.
Industrial production typically utilizes optimized reaction conditions, including continuous-flow reactors to enhance efficiency and reduce environmental impact .
The molecular formula of (1S,3R)-3-hydroxycyclopentyl acetate is , with a molecular weight of 144.17 g/mol. The IUPAC name is (3-hydroxycyclopentyl) acetate.
Property | Value |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | (3-hydroxycyclopentyl) acetate |
InChI | InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3 |
InChI Key | BWFGXNSNXSWGQA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1CCC(C1)O |
(1S,3R)-3-Hydroxycyclopentyl acetate participates in various chemical reactions:
Common reagents include:
The products formed depend on specific conditions and reagents used; for instance, oxidation may yield cyclopentanone derivatives while reduction may produce cyclopentanol derivatives .
The mechanism of action of (1S,3R)-3-hydroxycyclopentyl acetate involves its interaction with specific molecular targets and pathways. It may act as a precursor for synthesizing compounds that inhibit enzymes or modulate signaling pathways. The exact mechanism varies based on the application and the molecular structure of resulting derivatives .
Relevant data indicates that the compound exhibits moderate reactivity due to its functional groups, allowing it to participate in various chemical transformations .
(1S,3R)-3-Hydroxycyclopentyl acetate has several scientific research applications:
Chiral resolution remains indispensable for obtaining enantiomerically pure cis-hydroxycyclopentyl derivatives, particularly when asymmetric synthesis proves challenging. For rac-3-hydroxycyclopentyl intermediates, diastereomeric salt formation with enantiopure resolving agents constitutes a foundational approach. The resolution of racemic 1-phenylethylamine (α-PEA) derivatives via tartaric acid or O-functionalized lactic acid demonstrates the efficacy of this method, where selective crystallization exploits differential solubility properties [4]. Structural analyses reveal that preferential crystallization often relies on stabilizing interactions beyond hydrogen bonding, including CH/π interactions within hydrophobic moieties and specific host-guest inclusion phenomena. For example, solvent additives like tetrahydropyran (THP) can invert diastereoselectivity during salt formation between rac-α-PEA and N-(p-toluenesulfonyl)-(S)-phenylalanine by stabilizing the (R,S)-salt crystal lattice [4]. This underscores the critical influence of supramolecular packing on resolution efficiency.
Enzymatic dynamic kinetic resolution (DKR) has emerged as a transformative strategy, overcoming the 50% theoretical yield limitation of classical kinetic resolution. This one-pot methodology integrates enzymatic enantioselection with in situ chemical racemization, enabling quantitative conversion to a single enantiomer. Lipase B from Candida antarctica (CALB, Novozym 435®) serves as the biocatalytic workhorse, catalyzing enantioselective acylation of rac-hydroxycyclopentane precursors. When coupled with palladium nanoparticle racemization catalysts, DKR achieves near-quantitative yields and enantiomeric excesses (ee) >99% for primary amines using methoxyacetate esters as acyl donors (Table 1) [4]. Continuous-flow DKR systems further enhance sustainability, featuring immobilized CALB, short residence times (~40 minutes), and integrated dehydrogenation-hydrogenation racemization loops. These systems facilitate automation and scalability while minimizing solvent consumption and purification demands [4].
Table 1: Enzymatic Dynamic Kinetic Resolution Approaches for Cyclopentane Derivatives
Biocatalyst | Racemization Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
CALB (Novozym 435®) | Pd nanoparticles | Alkyl methoxyacetate (e.g., isopropyl 2-propoxyacetate) | >95 | >99 | [4] |
CALB (sol-gel) | Ru complexes | Isopropyl acetate | 90 | 95 | [4] |
CALB (immobilized) | Dehydrogenase/Hydrogenase | Ethyl acetate | 85 | >99 | [4] |
Enzyme-mediated acetylation provides unparalleled stereocontrol for introducing the acetate moiety onto hydroxycyclopentane scaffolds. Regioselective and enantioselective acetylation leverages the innate chirality and binding pocket constraints of lipases and esterases. Candida antarctica lipase B (CALB) demonstrates exceptional proficiency, often achieving near-perfect enantioselectivity (E > 200) towards the (1S,3R)-configured alcohol over its (1R,3S)-counterpart when using activated esters like vinyl acetate or isopropenyl acetate as acyl donors [4]. This kinetic resolution enables isolation of the desired (1S,3R)-3-hydroxycyclopentyl acetate with high enantiopurity after unreacted enantiomer separation. Optimal performance necessitates solvent engineering; hydrophobic environments like toluene or methyl tert-butyl ether (MTBE) typically enhance enzyme activity and selectivity while stabilizing its tertiary structure. Recent advances employ binary green solvent systems (e.g., dimethyl sulfoxide/butyl acetate mixtures) to replace toxic traditional solvents like dimethylformamide without compromising efficiency [6].
Immobilization technology critically enhances enzymatic acetylations by improving enzyme stability, recyclability, and compatibility with process intensification. Novozym 435® exemplifies this, retaining high activity over multiple cycles in batch and continuous-flow modes for cyclopentanol acetylation [4]. High-speed ball milling (HSBM) represents an innovative operational technique, where CALB-catalyzed acetylation occurs in near-solvent-free conditions or with minute solvent additives. This mechanoenzymatic approach achieves excellent conversions (>50%) and ee (>99%) for the (1S,3R)-acetate within drastically reduced reaction times (~90 minutes) using isopropyl acetate as the acyl donor [4]. Furthermore, substrate engineering—such as temporary protection of interfering functional groups—can significantly boost enzymatic enantioselectivity toward secondary cyclopentanols.
Asymmetric catalysis enables direct enantioselective construction of the chiral cyclopentane backbone, circumventing resolution steps. Palladium-catalyzed asymmetric hydrosilylation constitutes a landmark methodology. Hayashi’s Pd-catalyzed hydrosilation of norbornene-derived precursors sets three contiguous chiral centers in a single step with remarkable stereocontrol (84:16 exo/endo diastereomeric ratio) [1]. This transformation exploits chiral ligands—typically Tol-BINAP or analogous bisphosphines—to direct silicon-hydride addition across the bicyclic olefin. Subsequent oxidation and Baeyer-Villiger rearrangement yield enantiomerically enriched lactones, which are hydrolyzed and acetylated to furnish the cis-(1S,3R)-3-hydroxycyclopentyl acetate in 41% overall yield across five steps. This route capitalizes on the inherent stereochemical bias of the norbornene scaffold, translating its cis-fused geometry into the cyclopentane product [1].
Organocatalytic aldol strategies provide complementary routes to chiral cyclopentanoid frameworks. Evans oxazolidinone auxiliaries facilitate stereoselective aldol condensations critical for building the hydroxycyclopentyl acetate skeleton. For instance, the dibutylboron enolate derived from chloroacetyloxazolidinone reacts with silyl-protected aldehydes to afford β-hydroxy carbonyl intermediates with moderate diastereoselectivity (78:22 to 82:18 dr) [7]. Although diastereomeric separation is required, this method delivers enantiopure building blocks after auxiliary removal. Decarboxylative asymmetric catalysis offers another avenue; asymmetric allylic alkylation employing Pd-catalysts with chiral ligands like PHOX or Trost ligands on cyclopentene-derived substrates can install acetate precursors with high enantiomeric excess. However, enzymatic desymmetrization of meso-cyclopentene diacetates remains a competitive industrial process despite longer sequences, leveraging hydrolases (e.g., pig liver esterase) to generate chiral monoacetates en route to the target molecule [1].
Table 2: Asymmetric Catalytic Approaches to (1S,3R)-3-Hydroxycyclopentyl Acetate Precursors
Methodology | Catalyst System | Key Step/Intermediate | dr or ee | Overall Yield (%) | Reference |
---|---|---|---|---|---|
Pd-catalyzed hydrosilylation | Pd(0)/Tol-BINAP | Hydrosilylation of norbornene | 84:16 exo/endo | 41 (5 steps) | [1] |
Evans aldol reaction | Chiral oxazolidinone / Bu₂BOTf | Aldol adduct | 82:18 dr | ~50 (after separation) | [7] |
Enzymatic desymmetrization | Pig liver esterase (PLE) | meso-Diacetate mono-hydrolysis | >98% ee | ~35 (8 steps) | [1] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3